molecular formula C7H19Cl2N3O2S B8227797 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride

Cat. No.: B8227797
M. Wt: 280.22 g/mol
InChI Key: KSRPEJOGYLDYES-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride is a synthetic organic compound featuring a piperazine ring substituted with a methylsulfonyl group at the 4-position and an ethanamine side chain. The free base form, 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine (CAS: 1018305-83-3), is typically available at 95% purity and is priced at USD 73 per 100mg .

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.2ClH/c1-13(11,12)10-6-4-9(3-2-8)5-7-10;;/h2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRPEJOGYLDYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Ethanamine Route

Procedure :

  • Alkylation :

    • 1-(Methylsulfonyl)piperazine (1.0 equiv) is reacted with Boc-protected 2-bromoethylamine (1.2 equiv) in acetonitrile.

    • Potassium carbonate (2.5 equiv) is added as a base, and the mixture is refluxed at 80°C for 18 hours.

    • The product, 1-(methylsulfonyl)-4-(2-(Boc-amino)ethyl)piperazine, is isolated via column chromatography (eluent: ethyl acetate/hexane).

  • Deprotection :

    • The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours.

    • Neutralization with aqueous NaHCO₃ yields the free amine, 2-(4-(methylsulfonyl)piperazin-1-yl)ethanamine.

Key Parameters :

  • Solvent : Acetonitrile for alkylation; DCM for deprotection.

  • Yield : 70–75% (alkylation), 90–95% (deprotection).

Direct Alkylation with 2-Chloroethylamine

Procedure :

  • 1-(Methylsulfonyl)piperazine (1.0 equiv) and 2-chloroethylamine hydrochloride (1.5 equiv) are suspended in DMF.

  • Diisopropylethylamine (3.0 equiv) is added to liberate the free amine, and the mixture is heated to 100°C for 24 hours.

  • The crude product is extracted with DCM, washed with brine, and purified via recrystallization (ethanol/water).

Key Parameters :

  • Solvent : DMF.

  • Yield : 60–65%.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt using HCl gas or concentrated hydrochloric acid.

Procedure :

  • 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine (1.0 equiv) is dissolved in anhydrous ethanol.

  • HCl gas is bubbled through the solution at 0–5°C until precipitation is complete.

  • The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the dihydrochloride salt.

Alternative Method :

  • The free base is treated with 4.0 M HCl in dioxane (2.2 equiv) at room temperature for 2 hours.

  • Solvent removal under reduced pressure yields the salt as a hygroscopic solid.

Key Parameters :

  • Solvent : Ethanol or dioxane.

  • Yield : 95–98%.

Optimization and Comparative Analysis

Table 1: Comparison of Alkylation Methods

MethodSolventBaseTemperatureYield (%)
Boc-protected amineAcetonitrileK₂CO₃80°C70–75
Direct alkylationDMFDIPEA100°C60–65
Phthalimide protectionTHFNaH65°C68–72

Table 2: Salt Formation Conditions

MethodHCl SourceSolventTemperatureYield (%)
HCl gasAnhydrousEthanol0–5°C95–98
Aqueous HCl4.0 MDioxane25°C90–92

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation :

    • Piperazine’s symmetrical structure risks dialkylation. Using monosubstituted piperazine (pre-sulfonated) directs reactivity to the remaining nitrogen.

    • Bulky bases (e.g., DIPEA) favor monoalkylation by steric hindrance.

  • Amine Protection :

    • Boc groups prevent undesired side reactions but require acidic deprotection. Phthalimide protection offers stability but necessitates harsh deprotection (hydrazine).

  • Salt Hygroscopicity :

    • The dihydrochloride salt is hygroscopic. Storage under anhydrous conditions (desiccator, N₂ atmosphere) is critical.

Industrial-Scale Considerations

  • Cost Efficiency : Methylsulfonyl chloride is cost-prohibitive at scale. Alternatives like methanesulfonic anhydride may reduce expenses but require stringent temperature control.

  • Solvent Recovery : DCM and acetonitrile are recycled via distillation to minimize waste.

  • Byproduct Management : Unreacted piperazine is recovered via aqueous extraction and reused .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives .

Scientific Research Applications

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Key Structural Differences Similarity Score* Purity/Availability Reference
2-(Methylsulfonyl)ethanamine hydrochloride 939983-66-1 Lacks piperazine ring; shorter chain 0.79 Industrial grade (90%)
1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride 433980-62-2 Extended alkyl chain (propyl vs. ethyl) 0.63 Not specified
(RS)-2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethan-1-ol dihydrochloride 164726-80-1 Bulky aryl substituent; hydroxyl group N/A Industrial grade (90%)
Levocetirizine dihydrochloride 130018-87-0 Aryl-chlorophenyl group; acetic acid moiety N/A Pharmacopeial standard
2-(Pyrimidin-4-yl)ethanamine dihydrochloride 856973-38-1 Pyrimidine ring instead of piperazine N/A Research grade

*Similarity scores based on structural alignment algorithms (0–1 scale) .

Functional and Physicochemical Comparisons

Piperazine Derivatives
  • Levocetirizine Dihydrochloride : A clinically used antihistamine with a piperazine core. Unlike the target compound, it incorporates a diphenylmethyl group and an acetic acid side chain, which enhance H1-receptor affinity .
  • 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride : The extended propyl chain may alter lipophilicity and membrane permeability compared to the shorter ethanamine chain in the target compound .
Non-Piperazine Analogs
  • Its industrial-grade purity (90%) suggests use as an intermediate .

Pharmacological and Industrial Relevance

  • Target Compound: The methylsulfonyl group may confer resistance to oxidative metabolism, a desirable trait in drug candidates.
  • Its success underscores the importance of substituent optimization on the piperazine scaffold .
  • Industrial Applications : Analogs like 2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethan-1-ol dihydrochloride (CAS: 164726-80-1) are marketed as bulk intermediates, indicating the commercial viability of such compounds .

Critical Analysis of Limitations

  • Data Gaps : Toxicity and pharmacokinetic profiles for the target compound and its analogs are largely unreported (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride lacks ecotoxicological data ).
  • Structural vs.

Biological Activity

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The molecular formula for 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride is C7_{7}H16_{16}Cl2_{2}N2_{2}O2_{2}S. The compound features a piperazine ring substituted with a methylsulfonyl group, which is crucial for its biological activity.

The specific mechanism of action for 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride remains under investigation. However, compounds with similar piperazine structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

Potential Mechanisms:

  • Serotonergic Activity : It may act as a modulator of serotonin receptors, influencing mood and anxiety pathways.
  • Dopaminergic Influence : Similar compounds have shown affinity for dopamine receptors, which could implicate this compound in neuropharmacological effects.

Biological Activity

Research indicates that the compound exhibits various biological activities:

Antitumor Activity

Preliminary studies suggest that derivatives of piperazine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine have shown promising results in inhibiting tumor growth in vitro.

CompoundCell LineIC50 (µM)
AHT-2910.5
BJurkat15.3

Antidepressant Effects

Given its potential serotonergic activity, there are hypotheses regarding its use as an antidepressant. Studies on similar compounds have indicated improvements in depressive behavior in animal models.

Case Studies

Several case studies have been reported focusing on the biological activity of piperazine derivatives:

  • Case Study 1 : A study evaluated the effects of a related piperazine compound on anxiety-like behavior in rodents. Results indicated significant reductions in anxiety scores compared to control groups.
  • Case Study 2 : Research involving cell line assays demonstrated that modifications to the piperazine structure can enhance cytotoxicity against specific cancer types, suggesting a structure-activity relationship that could be explored further for therapeutic applications.

Q & A

Q. Synthetic Route Comparison

StepTraditional MethodOptimized MethodYield Improvement
Piperazine sulfonationH2_2SO4_4, 12hSO3_3-pyridine complex, 4h65% → 82%

Advanced Question: How does the methylsulfonyl group in this compound modulate receptor binding compared to unmodified piperazine derivatives?

Answer:
The methylsulfonyl group enhances:

  • Hydrogen Bonding: The sulfonyl oxygen acts as a hydrogen bond acceptor, increasing affinity for serotonin (5-HT) receptors .
  • Lipophilicity: LogP increases by ~0.5 units compared to non-sulfonated analogs, improving blood-brain barrier penetration .
  • Metabolic Stability: Resistance to CYP450 oxidation due to electron-withdrawing effects of the sulfonyl group .

Case Study:
Replacing the sulfonyl group with a carbonyl in analogs reduced 5-HT1A_{1A} binding affinity by 10-fold, highlighting its critical role .

Advanced Question: What methodologies assess the environmental impact of this compound in ecotoxicological studies?

Answer:
Adopt a tiered approach based on OECD guidelines:

  • Tier 1: Measure abiotic degradation (hydrolysis, photolysis) under standardized conditions (pH 7, 25°C) .
  • Tier 2: Conduct Daphnia magna acute toxicity tests (48h LC50_{50}) and algal growth inhibition assays .
  • Tier 3: Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) .

Data from Analog Compounds:

ParameterValue for 4-(4-Methylpiperazin-1-yl)anilineReference
Hydrolysis half-life120 days (pH 7)
Daphnia LC50_{50}12 mg/L

Basic Question: How do researchers compare the efficacy of this compound with structurally similar piperazine derivatives?

Answer:
Use a standardized panel of assays:

  • Pharmacokinetic Profiling: Compare bioavailability (%F), plasma half-life, and clearance rates in rodent models .
  • In vitro Potency: IC50_{50} values for primary targets (e.g., dopamine D2_2 receptors) .
  • Thermodynamic Solubility: Measure in biorelevant media (FaSSIF/FeSSIF) to predict formulation requirements .

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